molecular formula C4H4O3 B1395573 4-Hydroxyfuran-2(5H)-one CAS No. 541-57-1

4-Hydroxyfuran-2(5H)-one

Cat. No.: B1395573
CAS No.: 541-57-1
M. Wt: 100.07 g/mol
InChI Key: JZQBAGOECGRTSA-UHFFFAOYSA-N
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Description

4-Hydroxyfuran-2(5H)-one is an organic compound with the molecular formula C4H4O3 It is a furan derivative, characterized by a hydroxyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyfuran-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid under acidic conditions. Another method includes the oxidation of furfural derivatives using specific catalysts .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of furfural, a biomass-derived chemical. This process is favored due to its efficiency and the availability of furfural as a starting material .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxyfuran-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which 4-Hydroxyfuran-2(5H)-one exerts its effects involves its interaction with various molecular targets. It can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a furan ring and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h1,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQBAGOECGRTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202442
Record name 4-Hydroxyfuran-2(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-57-1
Record name 4-Hydroxy-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyfuran-2(5H)-one
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyfuran-2(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyfuran-2(5H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 4-Hydroxyfuran-2(5H)-one and how is it characterized?

A1: this compound, also known as tetronic acid, is a heterocyclic organic compound with a butyrolactone core, specifically a furan-2(5H)-one ring. [, ] Its molecular formula is C4H4O3. [] The structure is characterized by a double bond within the lactone ring and a hydroxyl group at the 4-position. Structural characterization is typically achieved through spectroscopic techniques like NMR and single-crystal X-ray diffraction, which reveals bond lengths, angles, and intermolecular interactions like hydrogen bonding. [, , , ] For example, in the crystal structure of 3-chloro-4-hydroxyfuran-2(5H)-one, molecules are linked via O—H⋯O hydrogen bonds. []

Q2: What is the significance of the stereochemistry of the double bond in the lactone ring of this compound derivatives?

A2: The stereochemistry of the double bond in the lactone ring significantly influences the overall conformation and potential biological activity of this compound derivatives. For instance, in the crystal structure of 3-(4-fluorophenyl)-4-hydroxyfuran-2(5H)-one, the double bond adopts an (E)-configuration. This configuration, along with the dihedral angle between the butyrolactone and the phenyl ring, influences the molecule's spatial arrangement and interactions with potential biological targets. []

Q3: How can the structure of this compound be modified for potential pharmaceutical applications?

A3: Modifications to the this compound core structure can be used to explore Structure-Activity Relationships (SAR) and potentially enhance its biological activity. For instance, introducing various substituents at the 3- and 5-positions of the ring can alter its physicochemical properties and interactions with biological targets. One example is the synthesis of 5-(2-aminoethyl)-4-hydroxyfuran-2(5H)-one, a conformationally restricted analogue of the neurotransmitter GABA, by reducing the corresponding 5-(2-aminoethylidene) derivative. [] This example highlights how structural modifications can lead to compounds with potential therapeutic applications.

Q4: Are there any known biological activities associated with this compound or its derivatives?

A4: Yes, this compound derivatives, particularly those with a butyrolactone core, have shown diverse biological activities, including antitumor and anti-inflammatory effects. [] Some derivatives, like butalactin, have displayed moderate antibacterial activity against Gram-positive bacteria. [] Further research has led to the development of 5-alkoxy-4-aminofuran-2(5H)-one derivatives with promising antibacterial activity against multidrug-resistant Staphylococcus aureus. []

Q5: What synthetic routes are commonly used to obtain this compound and its derivatives?

A5: Various synthetic strategies have been developed to access this compound and its derivatives. One approach involves the synthesis of thiono and dithio lactone analogues from tetronic acid and thiolotetronic acid, offering versatility in generating diverse analogues for pharmaceutical exploration. [] Another method utilizes the reduction of enaminones, such as those derived from 2-(substituted amino)fumaric esters, to yield this compound analogues. [] These synthetic routes showcase the versatility in preparing this class of compounds, allowing for the exploration of their chemical space and potential applications.

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